(E)-3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)acrylaldehyde
CAS No.: 148901-68-2
Cat. No.: VC21103948
Molecular Formula: C21H16FNO
Molecular Weight: 317.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 148901-68-2 |
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Molecular Formula | C21H16FNO |
Molecular Weight | 317.4 g/mol |
IUPAC Name | (E)-3-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]prop-2-enal |
Standard InChI | InChI=1S/C21H16FNO/c22-16-11-9-14(10-12-16)20-17-4-1-2-6-19(17)23-21(15-7-8-15)18(20)5-3-13-24/h1-6,9-13,15H,7-8H2/b5-3+ |
Standard InChI Key | WULPWIFGZFQFEQ-HWKANZROSA-N |
Isomeric SMILES | C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/C=O)C4=CC=C(C=C4)F |
SMILES | C1CC1C2=NC3=CC=CC=C3C(=C2C=CC=O)C4=CC=C(C=C4)F |
Canonical SMILES | C1CC1C2=NC3=CC=CC=C3C(=C2C=CC=O)C4=CC=C(C=C4)F |
Appearance | Powder |
Introduction
Chemical Properties and Structural Characteristics
(E)-3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)acrylaldehyde is a complex organic molecule belonging to the quinoline family of compounds. The structure features a quinoline core with multiple functional groups attached, including a cyclopropyl ring, a fluorophenyl group, and an acrylaldehyde moiety with an (E)-configuration at the double bond . The presence of these functional groups creates a distinctive chemical profile that makes this compound particularly valuable in pharmaceutical synthesis. The molecular formula is C21H16FNO, indicating a composition of 21 carbon atoms, 16 hydrogen atoms, one fluorine atom, one nitrogen atom, and one oxygen atom . This chemical composition yields a molecular weight of 317.363 g/mol, which places it in a suitable range for drug development considerations in terms of bioavailability and membrane permeability .
The compound is identified by its unique Chemical Abstracts Service (CAS) registry number 148901-68-2, which serves as its definitive identifier in chemical databases and literature . The SMILES notation for this compound is FC1=CC=C(C=C1)C1=C(\C=C\C=O)C(=NC2=CC=CC=C12)C1CC1, providing a linear representation of its molecular structure that can be used in computational chemistry and database searches . This notation encapsulates the spatial arrangement of atoms, including the (E)-configuration of the acrylaldehyde group, which is crucial for its chemical reactivity and biological activity.
Physical and Chemical Data
The following table summarizes the key physical and chemical properties of (E)-3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)acrylaldehyde:
This compound exhibits stability when stored under appropriate conditions (2-8°C), which is important for laboratory use and industrial applications . The presence of the acrylaldehyde group makes it susceptible to oxidation, necessitating proper storage practices to maintain its chemical integrity. The compound's relatively high molecular weight and complex structure contribute to its specialized role in pharmaceutical synthesis rather than as a final drug product itself.
Synthesis Methodologies
The synthesis of (E)-3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)acrylaldehyde has been achieved through various methods, with recent advancements focusing on more efficient and environmentally friendly approaches. Traditional methods typically involve multi-step processes with moderate yields, while newer mechano-synthesis techniques offer improved sustainability and efficiency.
Traditional Synthesis Route
A documented synthesis pathway for (E)-3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)acrylaldehyde involves a three-step process starting from 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-formaldehyde . The first step involves the reaction of 26g of 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-formaldehyde with 37.3g of (triphenyl n-phosphorus)methyl acetate in 300mL of DMF . The reaction mixture is heated to 80°C, with progress monitored by thin-layer chromatography (TLC) . After completion, the mixture is cooled to room temperature, and 800mL of water is added to facilitate separation . The water layer is extracted with ethyl acetate (300mL × 3), and the combined organic phases are washed, dried with anhydrous sodium sulfate, and concentrated to yield a brown-yellow solid residue .
In the final step of this traditional method, 20g of the intermediate is dissolved in 150mL of dichloromethane, followed by the addition of 1g of TEMPO catalyst and 10mL of potassium bromide aqueous solution . The temperature is reduced to 0°C before adding 50g of 10% sodium hypochlorite solution dropwise . After completion (monitored by TLC), the reaction mixture is processed to yield 16.9g of (E)-3-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)acrylaldehyde with a yield of 85% . This traditional approach, while effective, involves multiple steps and requires significant solvent volumes, presenting opportunities for more sustainable alternatives.
Mechano-synthesis Approach
A breakthrough in the synthesis of this compound comes from a recently developed mechano-synthesis route, which offers significant advantages in terms of environmental impact and efficiency . This innovative approach utilizes a three-step total mechano-synthesis starting from readily available 4-bromoquinoline . The methodology incorporates three key reaction types: an extrusive Suzuki–Miyaura coupling, mechanochemical Minisci C–H alkylation, and extrusive oxidation Heck coupling . Each of these steps has been optimized for scalability, making this approach particularly promising for industrial applications.
The mechano-synthesis route is characterized by several advantages over traditional methods:
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Eco-friendly reaction conditions with reduced solvent usage
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Exceptional stepwise efficiency
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Intuitive operability
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Strong potential for large-scale implementation
This method represents a significant advancement in the synthesis of (E)-3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)acrylaldehyde, aligning with the growing emphasis on green chemistry principles in pharmaceutical manufacturing . The reduced environmental footprint of this synthesis route, coupled with its scalability, positions it as a preferred method for future production of this important intermediate.
Pharmaceutical Significance and Applications
(E)-3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)acrylaldehyde has gained prominence primarily due to its role as a pivotal intermediate in the synthesis of pitavastatin, a potent cholesterol-lowering agent in the statin class of medications . Pitavastatin has considerable commercial importance in the pharmaceutical industry, driving ongoing research into more efficient and sustainable synthesis methods for its key intermediates . The structural features of this compound, particularly its cyclopropyl group and fluorophenyl substituent, contribute to the pharmacological properties of the final drug product.
Role in Pitavastatin Synthesis
Pitavastatin functions as an HMG-CoA reductase inhibitor, the primary mechanism of action for statin drugs . By inhibiting this enzyme, pitavastatin reduces cholesterol production in the liver, leading to decreased levels of LDL cholesterol in the bloodstream . The development of efficient synthetic routes for pitavastatin's key intermediates, such as (E)-3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)acrylaldehyde, directly impacts the accessibility and affordability of this important medication. Despite decades of research, the challenge of developing simplified, efficacious, and environmentally conscious manufacturing processes for pitavastatin remains significant .
Research Developments and Future Directions
Research on (E)-3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)acrylaldehyde continues to evolve, with current efforts focused on further optimizing synthesis methods and exploring potential new applications. The compound's unique structure makes it an interesting subject for studies in medicinal chemistry beyond its established role in pitavastatin synthesis. The presence of multiple functional groups provides opportunities for various chemical transformations, potentially leading to diverse derivatives with novel biological activities.
Advances in Synthetic Methodology
Recent research has emphasized the development of mechanochemical approaches to the synthesis of (E)-3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)acrylaldehyde, reflecting a broader trend toward more sustainable chemistry in pharmaceutical manufacturing . These mechanochemical methods offer several advantages, including reduced solvent usage, improved energy efficiency, and potentially higher yields. The exploration of substrate versatility in Minisci reactions to access cyclopropane-bearing pharmaceutical compounds represents a significant area of current research, with implications extending beyond the synthesis of this specific compound .
Future research directions may include:
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Further optimization of mechanochemical synthesis routes to improve yields and reduce energy requirements
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Development of continuous flow methodologies for large-scale production
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Exploration of catalytic systems that enable more selective transformations
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Investigation of alternative starting materials to diversify synthetic pathways
These research efforts align with the pharmaceutical industry's increasing focus on sustainability and efficiency in chemical manufacturing processes. The ongoing development of improved synthetic routes for (E)-3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)acrylaldehyde will likely contribute to broader advances in the synthesis of complex pharmaceutical intermediates.
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